molecular formula C23H24N6O B5134582 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B5134582
M. Wt: 400.5 g/mol
InChI Key: WNDKQLYMQPBDDT-UHFFFAOYSA-N
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Description

4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, typically using a piperazine derivative and a suitable leaving group.

    Addition of the Phenoxyethyl Group: The final step involves the addition of the phenoxyethyl group through an etherification reaction, using phenoxyethanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenyl halides, bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its effects on cellular processes and to identify potential therapeutic targets.

    Medicine: The compound has shown promise in the development of new drugs for treating neurological disorders, cancer, and infectious diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

    Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic processes and cellular functions.

    Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

4-[4-(2-Phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-[4-(2-phenoxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-3-7-19(8-4-1)29-23-21(17-26-29)22(24-18-25-23)28-13-11-27(12-14-28)15-16-30-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDKQLYMQPBDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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